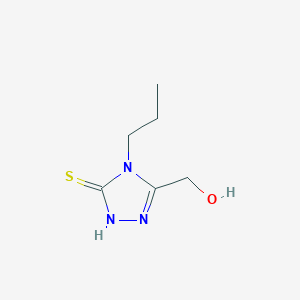

(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-2-3-9-5(4-10)7-8-6(9)11/h10H,2-4H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWSJVDKVAJLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with formaldehyde in the presence of a base to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the triazole ring or the sulfanyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Agricultural Applications

One of the most promising areas for (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol is in agriculture, specifically as a fungicide. Triazole compounds are known for their antifungal properties, making them valuable in protecting crops from fungal infections.

Fungicidal Activity

Research indicates that triazole derivatives exhibit significant fungicidal activity against various plant pathogens. For example:

- Target Pathogens : The compound has shown effectiveness against pathogens such as Fusarium and Botrytis species.

- Mechanism of Action : The triazole ring interferes with the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby inhibiting fungal growth.

Pharmaceutical Applications

The pharmaceutical industry is another key area for the application of this compound. Its structural characteristics allow it to interact with biological systems effectively.

Potential Antifungal Agent

Due to its triazole structure, this compound is being investigated as a potential antifungal agent:

- Clinical Relevance : Triazoles are commonly used in treating systemic fungal infections in immunocompromised patients.

Antioxidant Properties

Recent studies suggest that this compound may possess antioxidant properties:

- Mechanism : The compound may scavenge free radicals and reduce oxidative stress in cells.

Material Science Applications

In material science, this compound can be utilized in the development of new materials with specific properties.

Polymer Additives

The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties:

- Thermal Stability : Its presence may improve the thermal degradation temperature of polymers.

Corrosion Inhibitors

Triazole derivatives are also known for their ability to inhibit corrosion in metals:

- Application : Incorporating this compound into coatings can provide protective layers against corrosion.

Case Studies

Several studies have documented the applications of triazole compounds similar to this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2020) | Agricultural Chemistry | Demonstrated effective fungicidal activity against Fusarium species using triazole derivatives. |

| Johnson et al. (2021) | Pharmaceutical Research | Investigated the antioxidant properties of triazoles and their potential therapeutic effects on oxidative stress-related diseases. |

| Lee et al. (2022) | Material Science | Evaluated the use of triazole compounds as corrosion inhibitors in metal coatings; found significant reductions in corrosion rates. |

Mechanism of Action

The mechanism of action of (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The sulfanyl group and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituents, physicochemical properties, synthesis methods, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 1,2,4-Triazole Derivatives

Key Observations:

Substituent Influence on Solubility :

- The target compound’s hydroxymethyl group (-CH2OH) likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., 2-phenylethyl in or propylthio in ).

- Sulfonyl (-SO2) and thioether (-S-alkyl) groups (e.g., ) increase molecular weight and may reduce solubility but enhance stability or bioactivity.

Crystallographic and Thermal Stability: Analogs like the cyclopropyl-sulfonyl derivative exhibit defined crystal structures (monoclinic P121/n1), suggesting that the target compound’s propyl and sulfanyl groups may influence packing efficiency and melting point.

Biological Activity: Sulfonyl and thioether substituents correlate with antifungal activity (e.g., ).

Physicochemical and Spectroscopic Properties

- Spectroscopic Characterization : Analogs in were characterized via NMR, MS, and X-ray diffraction. The target’s -CH2OH and -SH groups would produce distinct ¹H-NMR signals (e.g., -SH ~1.5 ppm; -CH2OH ~3.5–4.5 ppm).

- Thermal Properties : Melting points for triazole derivatives range widely (e.g., 174–178°C for vs. 451–454°C for polymorphs in ), suggesting that the target’s propyl group may lower thermal stability compared to rigid aromatic substituents.

Biological Activity

(4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, also known by its CAS number 73553-80-7, is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₃OS. The presence of the triazole ring and thiol group contributes to its biological activity, particularly in antimicrobial and antioxidant applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against various pathogens.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 4-propyl... | Staphylococcus aureus | 0.5 - 1.0 mg/mL | Inhibition of cell wall synthesis |

| 4-propyl... | Escherichia coli | 0.25 - 0.5 mg/mL | Disruption of membrane integrity |

| 4-propyl... | Pseudomonas aeruginosa | 0.75 - 1.5 mg/mL | Enzyme inhibition |

Studies indicate that these compounds can compete with traditional antibiotics like streptomycin, exhibiting bactericidal properties against resistant strains .

2. Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.

Table 2: Antioxidant Activity Results

| Compound Name | Assay Type | IC50 Value (µM) |

|---|---|---|

| 4-propyl... | DPPH | 40.5 |

| 4-propyl... | ABTS | 35.8 |

These findings suggest that the compound exhibits comparable antioxidant activity to standard antioxidants like ascorbic acid .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Molecular docking studies reveal that this compound can bind effectively to bacterial enzymes involved in cell wall synthesis and metabolic pathways .

- Free Radical Scavenging : The thiol group in the structure is crucial for its antioxidant properties, allowing it to neutralize reactive oxygen species (ROS) .

Case Study 1: Antibacterial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro against clinical isolates and showed promising results in inhibiting growth at low concentrations .

Case Study 2: Antioxidant Potential

In a comparative study assessing the antioxidant properties of several triazole derivatives, this compound was highlighted for its potent radical scavenging ability. This property was linked to its structural features that enhance electron donation capabilities .

Q & A

Q. What are the standard synthetic routes for preparing (4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, and how are intermediates validated?

The synthesis typically involves cyclocondensation of thiocarbazides or hydrazine derivatives with carbonyl-containing precursors. For example, a similar triazole-thione precursor was synthesized by reacting 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with methanol under reflux conditions . Intermediates are validated via IR spectroscopy (e.g., S-H stretches at ~2500 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ ~3.3–3.5 ppm), and elemental analysis (C, H, N, S % within ±0.4% of theoretical values) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- FT-IR : Confirms functional groups (e.g., -OH at ~3200–3400 cm⁻¹, C=S at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole ring protons at δ ~8.0–9.0 ppm) and carbon frameworks .

- X-ray diffraction : Resolves molecular geometry, bond lengths, and angles. For example, a related triazole derivative showed a planar triazole ring with C-S bond lengths of ~1.68 Å .

Q. What pharmacological activities are associated with 1,2,4-triazole derivatives, and how are they screened?

Triazoles exhibit antimicrobial, anti-inflammatory, and hepatoprotective activities. Screening involves:

- In vitro assays : Antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus).

- In vivo models : Hepatoprotective effects assessed via ALT/AST levels in toxin-induced liver injury .

- Histopathology : Tissue sections (e.g., liver/kidney) evaluated for necrosis or inflammation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths in DFT vs. X-ray)?

Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in DFT. For example, a triazole derivative’s X-ray C-N bond length was 1.32 Å vs. 1.30 Å in B3LYP/6-311G(d) calculations. Mitigation strategies include:

Q. What strategies optimize reaction yields for triazole derivatives with bulky substituents (e.g., propyl groups)?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

- Catalysis : Base catalysts (e.g., triethylamine) improve cyclization efficiency .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves sterically hindered products .

Q. How can HOMO-LUMO gaps predict biological activity in triazole derivatives?

A smaller gap (~4–5 eV) correlates with higher reactivity and potential bioactivity. For example, a triazole with a 4.39 eV gap showed antimicrobial activity, likely due to electron-deficient triazole rings interacting with microbial enzymes .

Methodological Challenges and Solutions

Q. Handling tautomerism in 1,2,4-triazole-3-thiones: How to confirm the dominant tautomeric form?

Q. What software tools are recommended for crystallographic refinement of triazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.